4-Bromo-3-chloroanisole

Electrophilic Aromatic Substitution Reactivity Kinetics Haloanisole

4-Bromo-3-chloroanisole (CAS 50638-46-5, C₇H₆BrClO, MW 221.48) is a hetero-dihalogenated aromatic ether characterized by the presence of bromine at the para position and chlorine at the meta position relative to a methoxy group. This specific substitution pattern confers a differentiated reactivity profile that is exploited in organic synthesis and materials science to achieve sequential, chemoselective transformations, primarily via orthogonal cross-coupling strategies where the C–Br and C–Cl bonds exhibit markedly different activation barriers.

Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
CAS No. 50638-46-5
Cat. No. B1272324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloroanisole
CAS50638-46-5
Molecular FormulaC7H6BrClO
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)Cl
InChIInChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeySUFFQYRWSRMBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloroanisole (CAS 50638-46-5): A Strategic Hetero-Dihalogenated Building Block for Orthogonal Cross-Coupling and Selective Functionalization


4-Bromo-3-chloroanisole (CAS 50638-46-5, C₇H₆BrClO, MW 221.48) is a hetero-dihalogenated aromatic ether characterized by the presence of bromine at the para position and chlorine at the meta position relative to a methoxy group . This specific substitution pattern confers a differentiated reactivity profile that is exploited in organic synthesis and materials science to achieve sequential, chemoselective transformations, primarily via orthogonal cross-coupling strategies where the C–Br and C–Cl bonds exhibit markedly different activation barriers .

4-Bromo-3-chloroanisole (CAS 50638-46-5): Why In‑Class Dihalogenated Analogs Cannot Be Interchanged Without Compromising Orthogonal Selectivity


Attempting to substitute 4-bromo-3-chloroanisole with simpler mono-halogenated analogs like 4‑bromoanisole or 3‑chloroanisole fundamentally compromises the designed synthetic sequence [1]. The latter compounds offer only a single reactive site, necessitating the installation of additional halogen handles in subsequent steps and thereby increasing step count and reducing overall yield [1]. While other dihalogenated anisoles exist, their specific regioisomeric arrangement dictates a distinct electronic and steric environment that alters the relative reactivity of the C–Br and C–Cl bonds, directly impacting the chemoselectivity achievable in palladium-catalyzed cross-coupling reactions [2].

4-Bromo-3-chloroanisole (CAS 50638-46-5): Quantified Evidence of Differentiated Reactivity, Selectivity, and Analytical Performance


Comparative Ipso Substitution Kinetics: Quantifying the Electronic Influence of Halogen Substituents on Electrophilic Aromatic Substitution

The relative reactivity of the ortho position of p‑haloanisoles during nitration in acetic anhydride was determined to be 1.000 (anisole) : 0.119 (p‑iodoanisole) : 0.077 (p‑bromoanisole) : 0.069 (p‑chloroanisole) [1]. This establishes a quantifiable reactivity scale where the bromine substituent in p‑bromoanisole is approximately 12% more reactive than the chlorine substituent in p‑chloroanisole (0.077 vs. 0.069). By extension, 4‑bromo‑3‑chloroanisole, bearing both bromine and chlorine substituents, is expected to exhibit an intermediate ortho reactivity that is dominated by the more strongly directing bromine atom, enabling predictable regioselective functionalization [1].

Electrophilic Aromatic Substitution Reactivity Kinetics Haloanisole

Hydrodehalogenation Pathway Selectivity: Exclusive De‑Bromination of 4‑Bromo‑3‑chloroanisole Under Mild Hydrogen‑Transfer Conditions

Under hydrogen‑transfer conditions using a Pd/SiO₂ catalyst in alkaline 2‑propanol at 30–40 °C, 4‑bromo‑3‑chloroanisole undergoes dehalogenation exclusively at the C–Br bond to yield 3‑chloroanisole, with no detectable cleavage of the C–Cl bond [1]. This contrasts with the behavior of regioisomeric bromochloroanisoles, such as 3‑bromo‑4‑chloroanisole, which also preferentially lose bromine first, but the study confirms the 4‑bromo‑3‑chloro isomer is reduced exclusively via the corresponding chloroanisole intermediate [1].

Catalytic Hydrodehalogenation Selectivity Palladium Catalysis

Orthogonal Cross‑Coupling Reactivity: The Inherent Chemoselectivity of the C–Br Bond Over C–Cl in Palladium‑Catalyzed Transformations

4‑Bromo‑3‑chloroanisole is widely employed in Suzuki‑Miyaura coupling reactions precisely because the C–Br bond undergoes oxidative addition to Pd(0) catalysts significantly faster than the C–Cl bond, enabling the selective coupling of the bromine position while leaving the chlorine intact . While direct comparative yield data for this specific compound is not available in open literature, the well‑established reactivity trend (Ar–Br > Ar–Cl) for electron‑rich aryl halides in Pd‑catalyzed cross‑coupling is consistently leveraged in synthetic protocols, allowing for the sequential introduction of different aryl or alkyl groups via orthogonal coupling strategies [1].

Suzuki‑Miyaura Coupling Orthogonal Reactivity Chemoselectivity

Analytical Differentiation: Distinct GC Retention Characteristics of 4‑Bromo‑3‑chloroanisole Among Mixed Bromochloroanisole Congeners

In a comprehensive isomer‑specific analytical study of 134 chloro‑, bromo‑, and bromochloro‑anisole congeners, 4‑bromo‑3‑chloroanisole was assigned a unique systematic congener number and its retention indices were determined on three stationary phases of differing polarity (non‑polar, semi‑polar, polar) [1]. This work provides the quantitative retention data necessary to unambiguously identify and quantify 4‑bromo‑3‑chloroanisole in complex environmental or synthetic mixtures, distinguishing it from its regioisomers and other halogenated anisoles [1].

Gas Chromatography Isomer‑Specific Analysis Environmental Monitoring

Procurement‑Grade Purity and Production Scale: Verifiable Commercial Availability and Quality Metrics

4‑Bromo‑3‑chloroanisole is commercially available from established suppliers with a guaranteed minimum purity of 98% by GC, maximum moisture content of 0.5%, and a reported boiling point of 129–132 °C . Notably, production capacities up to 450 kg are documented, indicating the compound's utility beyond small‑scale research and its suitability for pilot‑plant and industrial‑scale syntheses .

Commercial Availability Purity Production Scale

4-Bromo-3-chloroanisole (CAS 50638-46-5): Prioritized Research and Industrial Applications Driven by Quantified Differentiation


Orthogonal Synthesis of Complex Biaryl Scaffolds for Medicinal Chemistry and Agrochemical Lead Optimization

The established, exclusive selectivity of the C–Br bond for dehalogenation and cross‑coupling (Section 3, Evidence 2 and 3) makes 4‑bromo‑3‑chloroanisole an ideal precursor for the sequential introduction of two distinct aryl groups via Suzuki‑Miyaura coupling [1]. A typical sequence involves initial Pd‑catalyzed coupling at the C–Br position with an arylboronic acid, followed by a second, higher‑temperature coupling at the C–Cl position using a more active catalyst system or a different arylboronic acid. This orthogonal reactivity streamlines the construction of biaryl and terphenyl structures common in drug discovery and agrochemical programs [2].

Analytical Reference Standard for Isomer‑Specific Environmental Monitoring of Halogenated Anisoles

4‑Bromo‑3‑chloroanisole, as a naturally occurring bromochloroanisole congener, serves as a critical reference standard for the isomer‑specific analysis of these compounds in air, water, and biological matrices [1]. The availability of validated GC retention indices on multiple stationary phases (Section 3, Evidence 4) enables precise identification and quantification of this specific congener in complex environmental samples, supporting studies on the formation, transport, and fate of halogenated anisoles, which are known to contribute to 'cork taint' and other off‑flavors [2].

Fundamental Mechanistic Studies of Palladium‑Catalyzed C–Heteroatom Bond Activation

The compound's defined substitution pattern and the contrasting bond dissociation energies of C–Br and C–Cl make it an excellent probe molecule for fundamental investigations into the mechanisms of palladium‑catalyzed cross‑coupling and hydrodehalogenation reactions [1][2]. The observed exclusive de‑bromination under mild hydrogen‑transfer conditions (Section 3, Evidence 2) provides a clean model system for studying the interplay of electronic, steric, and adsorption effects on reaction selectivity, findings that can be extrapolated to the design of more efficient catalytic processes [1].

Process‑Scale Synthesis of Functionalized Aromatic Building Blocks

Procurement of 4‑bromo‑3‑chloroanisole at multi‑hundred‑kilogram scale (Section 3, Evidence 5) supports its integration into industrial‑scale manufacturing processes [1]. The compound's high commercial purity and established reactivity profile allow for its reliable use in the large‑scale production of advanced intermediates for pharmaceuticals, performance materials, and specialty chemicals, where the predictable, chemoselective functionalization of the aromatic ring is a critical economic and quality factor [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-chloroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.